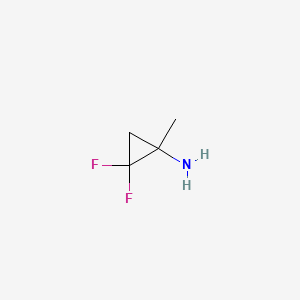

2,2-Difluoro-1-methylcyclopropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-1-methylcyclopropan-1-amine is a useful research compound. Its molecular formula is C4H7F2N and its molecular weight is 107.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

2,2-Difluoro-1-methylcyclopropan-1-amine has been identified as a promising candidate for the development of novel pharmaceutical agents. Its unique structural properties allow it to act as a modulator of specific protein functions, particularly in cancer therapy. For instance, it has been investigated for its ability to inhibit the KIF18A protein, which is involved in cell proliferation and mitotic processes. Inhibition of KIF18A can lead to mitotic arrest and apoptosis in cancer cells, presenting a potential therapeutic approach for treating various cancers .

2. Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its cyclopropane structure is advantageous for creating complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. In particular, its use in carbonylative ring expansions has been documented, where it can facilitate the formation of larger ring systems and polycyclic compounds .

3. Mechanistic Studies

Research has demonstrated that this compound can participate in transition-metal-catalyzed reactions that involve C–C bond cleavage. These reactions are crucial for synthesizing new materials and pharmaceuticals by enabling the construction of diverse molecular architectures .

Data Tables

Case Studies

Case Study 1: Cancer Therapeutics

In a study focusing on the inhibition of KIF18A, researchers explored the effects of this compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in significant cell death due to induced mitotic catastrophe. This highlights its potential as an anti-cancer agent and underscores the importance of further investigation into its mechanisms of action .

Case Study 2: Organic Synthesis Innovations

Another research effort utilized this compound as a substrate in nucleophilic substitution reactions. The results showed high yields of desired products, demonstrating its effectiveness as a reactive intermediate in synthetic pathways. This application is particularly valuable in developing new pharmaceuticals and complex organic compounds .

Análisis De Reacciones Químicas

Ring-Opening Fluorination Reactions

This compound undergoes oxidative ring-opening reactions under photoredox conditions to form fluorinated imines. The regioselectivity is influenced by the difluoromethyl group and amine directing effects.

Key Findings :

-

The reaction proceeds via radical intermediates, confirmed by TEMPO trapping experiments .

-

Fluorination occurs selectively at the less substituted C-C bond adjacent to the amino group .

Carbonylative Cyclization

In rhodium-catalyzed reactions, this compound participates in carbonylative cyclization to form medium-sized N-heterocycles.

Mechanistic Insight :

-

Oxidative addition occurs preferentially at the cyclopropane bond opposite the methyl group .

-

CO insertion precedes alkyne coordination and reductive elimination .

Nucleophilic Substitution Reactions

The α-amino azide intermediate derived from this compound reacts with diverse nucleophiles.

| Nucleophile | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| Hydride (NaBH₃CN) | CuTc | Reduced amines | 70–86% | |

| Indole | - | Indole-adducted hemiaminals | 63% | |

| Pyrazole | BF₃·Et₂O | Propargylic amines | 48% |

Key Observations :

-

One-pot protocols enable sequential ring-opening and nucleophilic substitution .

-

Difluoro substitution enhances electrophilicity at the α-carbon .

Photoredox Azidation

Copper-catalyzed azidation produces stable diazide intermediates for further functionalization.

| Azidation Reagent | Oxidant | Products | Yield | Reference |

|---|---|---|---|---|

| TMSN₃ | Selectfluor, CuTc | α-Amino diazide (6y) | 86% | |

| Subsequent Grignard addition | MgBr₂ | Tertiary amines | 56–64% |

Safety Note :

The hydrochloride salt derivative exhibits skin/eye irritation hazards (H315, H319) .

Comparative Structural Effects

The difluoro-methyl group impacts reactivity through two mechanisms:

This compound's versatility in forming fluorinated amines, heterocycles, and functionalized intermediates makes it valuable for pharmaceutical synthesis and materials science. Its reactivity profile is distinct from non-fluorinated cyclopropylamines due to electronic and steric effects .

Propiedades

Fórmula molecular |

C4H7F2N |

|---|---|

Peso molecular |

107.1 g/mol |

Nombre IUPAC |

2,2-difluoro-1-methylcyclopropan-1-amine |

InChI |

InChI=1S/C4H7F2N/c1-3(7)2-4(3,5)6/h2,7H2,1H3 |

Clave InChI |

WZJVQMNCLMJULR-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC1(F)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.